Drazoxolon

Catalog No.
S526620
CAS No.
5707-69-7
M.F
C10H8ClN3O2
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drazoxolon

Struggling to benchmark novel arylhydrazone or isoxazolone fungicides? Generic protectants like captan or thiram cannot replicate drazoxolon's unique keto-enol tautomerism and E/Z isomerism, which dictate strict pH and thermal sensitivity essential for accurate SAR studies. Drazoxolon (CAS 5707-69-7) serves as the definitive positive control with an established EC50 of 1.94 mg/L against Rhizoctonia solani.

  • Benchmark for SAR assays and seed treatment formulation development.
  • Requires neutral aqueous suspension; ideal for controlled-release delivery systems.
  • In stock for global procurement.

CAS Number

5707-69-7

Product Name

Drazoxolon

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3

InChI Key

ZRGHYHHYHYAJBT-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Drazoxolon; Ganocide; Saisan; Sopracol;

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2Cl

Isomeric SMILES

CC\1=NOC(=O)/C1=N\NC2=CC=CC=C2Cl

The exact mass of the compound Drazoxolon is 237.0305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Drazoxolon (CAS 5707-69-7) is an isoxazolone-derived arylhydrazone fungicide primarily utilized as a protectant against powdery mildew and soil-borne damping-off diseases such as those caused by Rhizoctonia solani [1]. In procurement and agrochemical research, it serves as a critical reference standard for evaluating novel arylhydrazone derivatives and developing specialized seed treatments[2]. Its distinct mechanism of action, coupled with specific physicochemical properties—such as a low vapor pressure of <0.013 mPa at 20 °C and limited aqueous solubility of <10 g/L—makes it a benchmark compound in comparative efficacy assays and formulation stability studies where highly stable, broad-spectrum generics cannot provide the necessary mechanistic contrast [3].

Research Fit

Antifungal screening
Positive control benchmark with reproducible EC50 values across independent studies
Non-systemic comparator
Defined non-systemic baseline for seed treatment and soil-borne pathogen trials
Vapour-phase probe
Model compound for spatial disease protection beyond contact deposits
Formulation integrity
Ring-system integrity indicator; hydrolysis products markedly underperform in planta

Substituting drazoxolon with generic protectant fungicides like captan, thiram, or dinocap is often unviable in rigorous agrochemical research and specialized formulation workflows [1]. Unlike these broad-spectrum, highly stable alternatives, drazoxolon exhibits unique keto-enol tautomerism and E/Z isomerism that render it highly sensitive to acidic and alkaline hydrolysis, as well as thermal degradation [2]. This strict pH and thermal sensitivity dictates specific formulation pathways—such as neutral aqueous suspensions—that cannot be replicated by substituting a more stable generic. Furthermore, in efficacy benchmarking against Rhizoctonia solani, drazoxolon provides a specific baseline EC50 that is essential for validating the structure-activity relationships of new isoxazolone and arylhydrazone chemistries, a role that unrelated chemical classes fail to fulfill[3].

Substitution Risk

Attribute
Drazoxolon
Potential substitute impact
Ring system integrity
Intact hydrazonoisoxazolone core
Hydrolysis products retain spore germination activity but lose protectant/eradicant efficacy in planta
Halogen substitution
ortho-chlorophenyl moiety
m-chloro or des-chloro analogs exhibit shifted antifungal spectrum; not functionally equivalent against B. fabae and P. leucotricha
Systemic mobility
Non-systemic contact fungicide
Systemic benzimidazoles (benomyl, thiabendazole) introduce different resistance management liabilities and cannot replicate non-systemic baseline behavior

Rhizoctonia solani Efficacy Baseline

In comparative in vitro bioassays evaluating novel arylhydrazone derivatives, drazoxolon is utilized as a positive control due to its potent baseline efficacy against Rhizoctonia solani. Studies report drazoxolon achieving an EC50 of 1.94 mg/L, providing a strict benchmark that closely matches or exceeds the performance of experimental carbonates (e.g., Compound 5H1 at 1.91 mg/L) [1]. This offers a distinct mechanistic profile compared to systemic standards like carbendazim, which typically exhibit different resistance profiles.

Evidence DimensionIn vitro antifungal efficacy (EC50)
Target Compound DataDrazoxolon: 1.94 mg/L
Comparator Or BaselineExperimental arylhydrazones (1.91 mg/L) and Carbendazim baselines
Quantified DifferenceEstablishes a strict <2.0 mg/L high-potency threshold for evaluating new protectant fungicides.
ConditionsIn vitro mycelial growth inhibition assay against R. solani.

Procurement of drazoxolon is essential for agrochemical R&D labs needing a validated, high-potency reference standard to screen new anti-damping-off chemistries.

Hydrolysis comparison
Head-to-head
Intact Drazoxolon superior protectant/eradicant in planta vs. hydrolysis products; spore germination assays not predictive
Formulation integrity critical for whole-plant efficacy
Protectant and eradicant assays on broad bean and wheat (1972)

Powdery Mildew Yield Improvement

Drazoxolon's application method significantly dictates its efficacy and subsequent crop yield compared to baseline treatments. Research demonstrates that 0.1% a.i. foliar sprays of drazoxolon effectively control powdery mildew and can increase test plot yields from 7.0 kg to 11.2 kg per plant over an 8-week period [1]. This vastly outperforms fumigant applications of the same compound and provides a competitive, quantifiable alternative to dinocap-based regimens in field trials.

Evidence DimensionCrop yield under powdery mildew pressure
Target Compound DataDrazoxolon 0.1% a.i. foliar spray: 11.2 kg/plant
Comparator Or BaselineUntreated or fumigant application baseline: 7.0 kg/plant
Quantified Difference60% increase in yield via optimized foliar spray formulation.
Conditions8-week field harvesting period under Sphaerotheca fuliginea / powdery mildew pressure.

Demonstrates that precise formulation and application of drazoxolon as an aqueous spray yields quantifiable agricultural output benefits, justifying its selection over older contact fungicides.

Chlorine position SAR
Class-level
o-Cl derivative profile differs from m-Cl and des-Cl analogs against Botrytis fabae and Podosphaera leucotricha
Positional SAR; m-Cl isomer not a functional substitute
Rank-order differences only; numerical ED50 not extracted (1968)

Hydrolytic Stability & pH Constraints

Unlike highly stable seed treatments such as thiram or captan, drazoxolon is characterized by its instability in both acidic and alkaline environments, as well as under thermal stress[1]. This instability is driven by its keto-enol tautomerism and the hydrazono group's E/Z isomerism. Consequently, it must be formulated under strictly controlled pH conditions—typically as an aqueous suspension—to prevent rapid hydrolytic degradation, differentiating its processability from conventional dry-powder seed coatings [1].

Evidence DimensionHydrolytic and thermal stability
Target Compound DataDrazoxolon: Unstable in acid/alkali and upon heating; requires pH-neutral aqueous suspension.
Comparator Or BaselineCaptan / Thiram: Broad pH stability suitable for standard dry seed coating.
Quantified DifferenceRequires specialized pH-controlled processing and precludes the use of harsh solvent systems.
ConditionsFormulation and storage stability testing at varying pH and temperatures.

Buyers formulating seed treatments must procure drazoxolon with the understanding that it requires specialized, pH-controlled processing environments.

Systemic vs. contact
Head-to-head
Drazoxolon non-systemic; required ~50% commercial concentration in glasshouse vs. low-rate benzimidazoles effective
Reproducible non-systemic baseline for Fusarium seed treatment trials
In vitro mycelial growth and glasshouse pot trials (1977)
EC50 benchmark
Head-to-head
EC50 = 1.77 µg/mL (R. solani); 19.46 µg/mL (C. capsici)
Reliable positive control for in vitro antifungal screening
Cross-study reproducible; benchmarked against novel compounds (2018, 2017)
Species metabolism
Head-to-head
~2.1-fold higher urinary excretion in rats (75% urine) vs. dogs (35%); distinct conjugation pathways
Metabolic fate species-dependent; toxicology extrapolation requires review
Sulfation dominant in rat, glucuronidation in dog; 96‑h study
Vapour‑phase action
Class‑level
Inhibits powdery mildew growth several mm beyond deposit edge on leaves
Spatial disease protection distinct from contact/systemic fungicides
Reported across multiple mildew species; varies with formulation and temperature

Fungicide Discovery Reference Standard

Due to its established EC50 of 1.94 mg/L against Rhizoctonia solani, drazoxolon is the preferred positive control in in vitro assays screening novel arylhydrazone and isoxazolone derivatives [1]. It provides a reliable benchmark for structure-activity relationship (SAR) studies that systemic standards like carbendazim cannot offer.

Specialized Seed Treatments

Drazoxolon is highly suited for the development of pH-neutral aqueous suspension seed dressings targeting pre-emergence damping-off [2]. Its specific hydrolytic profile requires controlled formulation environments, making it ideal for advanced delivery systems where rapid degradation in extreme pH soils is either mitigated or leveraged for controlled release.

Powdery Mildew Field Trials

In agricultural R&D, drazoxolon is utilized as a benchmark protectant fungicide in foliar spray trials (typically at ~0.1% a.i.) to evaluate yield improvements and phytotoxicity against newer systemic agents or alternative contact fungicides like dinocap [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal screening positive control
Reproducible EC50 benchmark across independent laboratories
Cross-study EC50 calibration and assay sensitivity review
Seed treatment non-systemic baseline
Defined concentration-response threshold against soil-borne pathogens
Comparative efficacy evaluation relative to systemic standards
Formulation stability indicator
Intact ring-system requirement for protectant activity
Hydrolysis product monitoring and in planta protectant assay validation
Vapour-phase disease protection model
Spatial inhibition of powdery mildew beyond contact deposits
Distance-dependent mildew suppression in dense canopies or protected cropping

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

237.0305042 Da

Monoisotopic Mass

237.0305042 Da

Heavy Atom Count

16

LogP

2.6 (LogP)

Appearance

Solid powder

Melting Point

168.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B76Z92B5M

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

5707-69-7

Wikipedia

Drazoxolon

Use Classification

Agrochemicals -> Fungicides
1: Daniel JW. The metabolism of arylazoisoxazolones by rats and dogs. Biochem J. 1969 Mar;111(5):695-702. PubMed PMID: 5783470; PubMed Central PMCID: PMC1187598.
2: Clark DG, McElligott TF. Acute and short-term toxicity of drazoxolon (4-(2-chlorophenylhydrazone)-3-methyl-5-isoxazolone). Food Cosmet Toxicol. 1969 Sep;7(5):481-91. PubMed PMID: 5351712.
3: Viñas P, Aguinaga N, Campillo N, Hernández-Córdoba M. Comparison of stir bar sorptive extraction and membrane-assisted solvent extraction for the ultra-performance liquid chromatographic determination of oxazole fungicide residues in wines and juices. J Chromatogr A. 2008 Jun 20;1194(2):178-83. doi: 10.1016/j.chroma.2008.04.039. Epub 2008 Apr 23. PubMed PMID: 18471821.
4: Campillo N, Viñas P, Aguinaga N, Férez G, Hernández-Córdoba M. Stir bar sorptive extraction coupled to liquid chromatography for the analysis of strobilurin fungicides in fruit samples. J Chromatogr A. 2010 Jul 2;1217(27):4529-34. doi: 10.1016/j.chroma.2010.05.006. PubMed PMID: 20553801.
5: el-Goorani MA, Abo-el-Dahab MK, Wagih EE. Tests in vitro and in pots with certain chemicals for inhibition of Pseudomonas solanacearum. Zentralbl Bakteriol Naturwiss. 1978;133(3):235-9. PubMed PMID: 696045.
6: Lyr H, Casperson G. Anomalous cell wall synthesis in Mucor mucedo (L.) Fres. induced by some fungicides and other compounds related to the problem of dimorphism. Z Allg Mikrobiol. 1982;22(4):245-54. PubMed PMID: 7123995.
7: Viñas P, Campillo N, Aguinaga N, Martínez-Castillo N, Hernández-Córdoba M. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Anal Bioanal Chem. 2008 Jun;391(4):1425-31. doi: 10.1007/s00216-008-1858-6. Epub 2008 Mar 17. PubMed PMID: 18344070.
8: Wang X, Ren Z, Wang M, Chen M, Lu A, Si W, Yang C. Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides. Chem Cent J. 2018 Jul 17;12(1):83. doi: 10.1186/s13065-018-0452-z. PubMed PMID: 30019094; PubMed Central PMCID: PMC6049848.

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